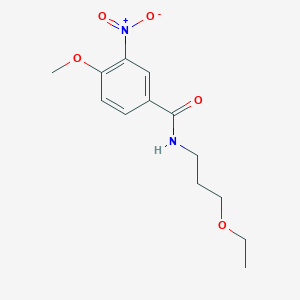
2-(3-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C16H15ClN2O4 and its molecular weight is 334.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0720347 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
The compound 2-(3-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide, similar in structure and function to widely used herbicides and pesticides, has been a subject of various studies focusing on its environmental impact and toxicological effects. Research on related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) provides insight into potential environmental and health implications.
Toxicity and Environmental Persistence : Studies have shown that chlorophenols, a group of compounds related to this compound, exhibit moderate to high environmental persistence and can cause toxic effects on aquatic organisms and potentially humans, depending on exposure levels and host factors. The presence of chlorophenols in agricultural and industrial wastewater highlights the need for effective mitigation strategies to prevent environmental contamination (Islam et al., 2017).
Mechanisms of Toxicity : Chlorophenols have been found to induce oxidative stress, immune system alterations, endocrine disruption, apoptosis, and even promote cancerous conditions in fish, illustrating the breadth of potential toxic mechanisms. These effects are induced either directly by the chlorophenols themselves or indirectly through their metabolic products. This understanding is crucial for assessing the risks associated with this compound and related chemicals (Ge et al., 2017).
Degradation and Removal Techniques
Efforts to mitigate the environmental impact of similar compounds have led to the development of various degradation and removal techniques.
- Advanced Oxidation Processes : Advanced Oxidation Processes (AOPs) based on cavitation have shown promise in degrading hard-to-remove organic contaminants, including those similar to this compound, in wastewater. These processes achieve complete degradation of several persistent organic pollutants, underscoring their potential for environmental remediation (Gągol et al., 2018).
Health Implications
Research into related compounds has also highlighted potential health implications that could inform the safety assessment of this compound.
- Hepatoprotective and Nephroprotective Activities : Studies on chrysin, a flavonoid, have explored its protective activities against liver and kidney damage induced by various drugs and toxic agents, including environmental contaminants. This research indicates the potential for developing therapeutic strategies against toxicity caused by similar compounds (Pingili et al., 2019).
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-6-7-14(15(8-10)19(21)22)18-16(20)11(2)23-13-5-3-4-12(17)9-13/h3-9,11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFXAHAWDNPTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-(2-pyrazinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4037718.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B4037719.png)

![N-[(THIOPHEN-2-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4037729.png)

![2,2-Dimethyl-1-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one](/img/structure/B4037749.png)
![3-bromo-4-ethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4037769.png)

![N-(1-{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B4037782.png)
![(4-ethylbenzyl){[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4037809.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B4037815.png)
![N-[(OXOLAN-2-YL)METHYL]-N'-(4-PHENYLBUTYL)ETHANEDIAMIDE](/img/structure/B4037819.png)

![1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4037826.png)
